molecular formula C16H18ClN3O B12337861 N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

Cat. No.: B12337861
M. Wt: 303.78 g/mol
InChI Key: MMXDQSQNSRAAAQ-UHFFFAOYSA-N
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Description

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with benzyl, tert-butyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide typically involves the reaction of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is unique due to the presence of the chloro group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity. The combination of benzyl, tert-butyl, and chloro substituents provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21)

InChI Key

MMXDQSQNSRAAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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